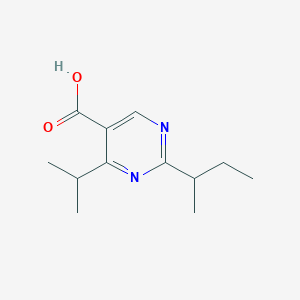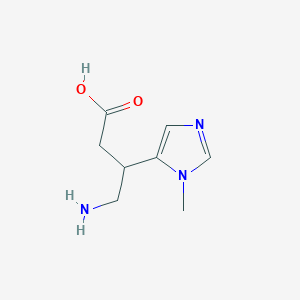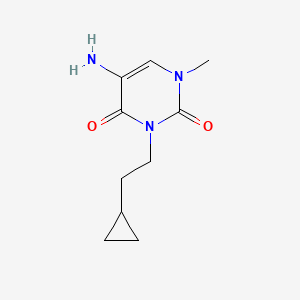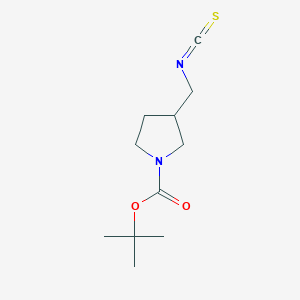
1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and an isothiocyanatomethyl group
準備方法
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.
Addition of the Isothiocyanatomethyl Group: The isothiocyanatomethyl group is added through a nucleophilic substitution reaction using isothiocyanate as a reagent.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isothiocyanatomethyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The isothiocyanatomethyl group is known to react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-Pyrrolidinecarboxylic acid, 3-(isothiocyanatomethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Pyrrolidinecarboxylic acid, 3-(acetylthio)-, 1,1-dimethylethyl ester: This compound has an acetylthio group instead of an isothiocyanatomethyl group, leading to different reactivity and applications.
1-Pyrrolidinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted research and applications.
特性
CAS番号 |
273207-62-8 |
|---|---|
分子式 |
C11H18N2O2S |
分子量 |
242.34 g/mol |
IUPAC名 |
tert-butyl 3-(isothiocyanatomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-5-4-9(7-13)6-12-8-16/h9H,4-7H2,1-3H3 |
InChIキー |
FYKHRIQCUAEBEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
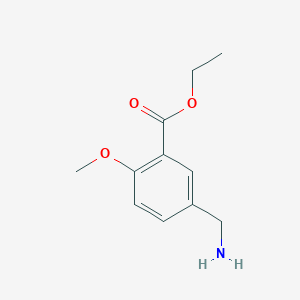
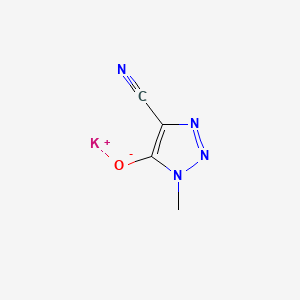
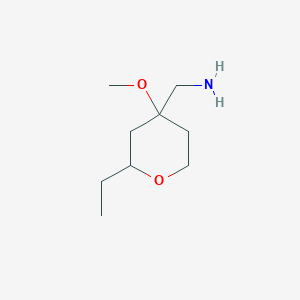
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
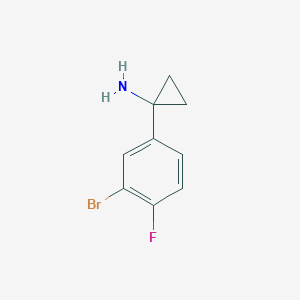

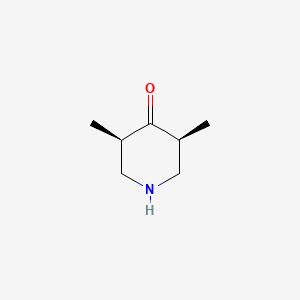
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
